molecular formula C15H14N6O3S B11317331 ethyl (2-{[4-(1H-tetrazol-1-yl)benzoyl]amino}-1,3-thiazol-4-yl)acetate

ethyl (2-{[4-(1H-tetrazol-1-yl)benzoyl]amino}-1,3-thiazol-4-yl)acetate

货号: B11317331
分子量: 358.4 g/mol
InChI 键: PZPFXQFZFIMKKL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound ethyl (2-{[4-(1H-tetrazol-1-yl)benzoyl]amino}-1,3-thiazol-4-yl)acetate features a 1,3-thiazole core substituted at the 4-position with an ethyl acetate group and at the 2-position with a benzamide moiety bearing a 1H-tetrazol-1-yl group. This structure combines electron-rich heterocycles (thiazole and tetrazole) with an ester functionality, making it a versatile intermediate for pharmaceutical and materials science applications.

属性

分子式

C15H14N6O3S

分子量

358.4 g/mol

IUPAC 名称

ethyl 2-[2-[[4-(tetrazol-1-yl)benzoyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C15H14N6O3S/c1-2-24-13(22)7-11-8-25-15(17-11)18-14(23)10-3-5-12(6-4-10)21-9-16-19-20-21/h3-6,8-9H,2,7H2,1H3,(H,17,18,23)

InChI 键

PZPFXQFZFIMKKL-UHFFFAOYSA-N

规范 SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3

产品来源

United States

准备方法

合成路线和反应条件

4-(1H-四唑-1-基)苯甲酰胺-1,3-噻唑-4-基乙酸乙酯的合成通常涉及多个步骤,从四唑和噻唑中间体的制备开始。一种常见的方法是将4-(1H-四唑-1-基)苯甲酸与亚硫酰氯反应生成相应的酰氯,然后与2-氨基-1,3-噻唑反应生成所需产物。最后一步是利用乙醇在酸性条件下进行酯化反应,得到乙酯。

工业生产方法

该化合物的工业生产可能涉及类似的合成路线,但规模更大,利用连续流动反应器和优化的反应条件来确保高产率和纯度。使用催化剂和自动化系统可以进一步提高生产过程的效率。

化学反应分析

反应类型

4-(1H-四唑-1-基)苯甲酰胺-1,3-噻唑-4-基乙酸乙酯可以发生各种化学反应,包括:

    氧化: 噻唑环可以被氧化生成亚砜或砜。

    还原: 苯甲酰基上的硝基可以被还原成胺。

    取代: 噻唑环上的氢原子可以被各种亲电试剂或亲核试剂取代。

常用试剂和条件

    氧化: 常用的氧化剂包括过氧化氢和间氯过氧苯甲酸。

    还原: 常用的还原剂包括氢化铝锂或在钯催化剂存在下使用氢气。

    取代: 亲电取代可以使用溴或碘等试剂进行,而亲核取代可能涉及叠氮化钠或氰化钾等试剂。

主要生成产物

    氧化: 亚砜或砜。

    还原: 胺。

    取代: 卤代或叠氮化衍生物。

科学研究应用

4-(1H-四唑-1-基)苯甲酰胺-1,3-噻唑-4-基乙酸乙酯在科学研究中具有广泛的应用:

    化学: 用作合成更复杂分子的构建单元。

    生物学: 研究其作为抗菌剂或抗癌剂的潜力。

    医药: 探索其潜在的治疗作用,包括抗炎和镇痛特性。

    工业: 用于开发具有独特特性的新型材料,例如增强热稳定性或导电性。

作用机制

4-(1H-四唑-1-基)苯甲酰胺-1,3-噻唑-4-基乙酸乙酯的作用机制涉及它与特定分子靶点和途径的相互作用。四唑基团可以作为羧酸的生物等排体,使该化合物能够模拟生物系统中天然底物的行为。噻唑环可以与各种酶和受体相互作用,调节它们的活性,从而产生所需的治疗效果。

相似化合物的比较

Comparison with Structural Analogs

Core Structural Variations

The target compound belongs to a family of 1,3-thiazole-4-yl acetates with diverse substitutions on the thiazole’s 2-amino group. Key analogs include:

Ethyl (2-(2-Furoylamino)-1,3-thiazol-4-yl)acetate
  • Substituent : Furoyl group (aromatic heterocycle).
  • Molecular Weight : 280.298 g/mol .
  • Its oxygen atom may engage in hydrogen bonding, but it lacks the nitrogen-rich environment of tetrazole, which could limit metal coordination or enzyme inhibition .
Ethyl (2-{[(4-Nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate
  • Substituent : 4-Nitrophenylsulfonyl group.
  • Molecular Formula : C₁₃H₁₃N₃O₆S₂ .
  • Key Differences: The sulfonyl group is strongly electron-withdrawing, enhancing stability and acidity of the adjacent amino group. The nitro group adds steric bulk and may influence pharmacokinetics by slowing metabolic degradation .
Mirabegron (β3-Adrenergic Receptor Agonist)
  • Structure: 2-(2-Amino-1,3-thiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide.
  • Molecular Weight : 396.51 g/mol .
  • Key Differences: While sharing the thiazole-acetamide core, Mirabegron’s extended alkyl-phenylethylamino chain confers selectivity for β3-adrenergic receptors, highlighting how substituent bulk and hydrophobicity can drive target specificity .

Electronic and Steric Effects

  • Tetrazole vs. Sulfonyl Groups: Tetrazole (pKa ~4.9) is more acidic than sulfonamide (pKa ~10), enabling ionization at physiological pH, which may improve solubility and membrane permeability .
  • Ester Variations: Replacement of ethyl ester with methyl (e.g., in methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate) shortens the alkyl chain, increasing metabolic susceptibility but reducing lipophilicity .

Pharmacological and Physicochemical Properties

Compound Substituent (R) Molecular Weight (g/mol) Key Properties/Activities
Target Compound 4-(1H-Tetrazol-1-yl)benzoyl ~363.4 (calculated) High polarity, potential enzyme inhibition via tetrazole-metal interaction
Ethyl (2-Furoylamino-thiazol-4-yl)acetate Furoyl 280.298 Moderate solubility, limited metal binding
Mirabegron Phenylethylamino-ethylphenyl 396.51 β3-Adrenergic receptor agonist
Ethyl (4-Nitrophenylsulfonyl analog) 4-Nitrophenylsulfonyl 371.39 Enhanced stability, electron-withdrawing effects

生物活性

Ethyl (2-{[4-(1H-tetrazol-1-yl)benzoyl]amino}-1,3-thiazol-4-yl)acetate, also known as TAK-659, has garnered attention in recent years due to its potential biological activities, particularly as a kinase inhibitor. This article explores the compound's biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of ethyl (2-{[4-(1H-tetrazol-1-yl)benzoyl]amino}-1,3-thiazol-4-yl)acetate is C15H14N6O3SC_{15}H_{14}N_{6}O_{3}S, with a molecular weight of 358.4 g/mol. The compound features a complex structure that includes a tetrazole ring and a thiazole moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₄N₆O₃S
Molecular Weight358.4 g/mol
CAS Number938392-03-1
StructureStructure

Kinase Inhibition

Ethyl (2-{[4-(1H-tetrazol-1-yl)benzoyl]amino}-1,3-thiazol-4-yl)acetate has been identified as a potent inhibitor of various kinases. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is often associated with cancer and other diseases. TAK-659 specifically inhibits the activity of Bruton's tyrosine kinase (BTK), which is significant in the treatment of B-cell malignancies.

Research Findings:

  • In Vitro Studies : In cell line assays, TAK-659 demonstrated significant inhibition of BTK activity, leading to reduced proliferation of malignant B-cells.
  • In Vivo Efficacy : Animal models treated with TAK-659 showed a marked decrease in tumor growth compared to controls, indicating its potential as an anti-cancer agent.

Other Biological Effects

Beyond kinase inhibition, ethyl (2-{[4-(1H-tetrazol-1-yl)benzoyl]amino}-1,3-thiazol-4-yl)acetate exhibits other biological activities:

  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in preclinical models.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.

Case Studies

Several studies have highlighted the efficacy of TAK-659:

  • Clinical Trials : A phase I clinical trial evaluated the safety and pharmacokinetics of TAK-659 in patients with relapsed/refractory B-cell malignancies. Results indicated manageable side effects and promising anti-tumor activity.
  • Combination Therapies : Research is ongoing to assess the effectiveness of TAK-659 in combination with other therapeutic agents to enhance its anti-cancer effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。